molecular formula C19H15N3O3S2 B2664113 5-(1-((4-Methoxyphenyl)sulfonyl)-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole CAS No. 318248-78-1

5-(1-((4-Methoxyphenyl)sulfonyl)-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole

Cat. No.: B2664113
CAS No.: 318248-78-1
M. Wt: 397.47
InChI Key: CRVPYKQWIRPDDN-UHFFFAOYSA-N
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Description

5-(1-((4-Methoxyphenyl)sulfonyl)-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiazole ring, a pyrazole ring, and a sulfonyl group attached to a methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-((4-Methoxyphenyl)sulfonyl)-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the sulfonyl group and the thiazole ring. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-(1-((4-Methoxyphenyl)sulfonyl)-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and precise pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

5-(1-((4-Methoxyphenyl)sulfonyl)-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(1-((4-Methoxyphenyl)sulfonyl)-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The thiazole and pyrazole rings can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Methoxyphenyl)-1H-indole: This compound shares the methoxyphenyl group but has an indole ring instead of a thiazole and pyrazole ring.

    5-(4-Methoxyphenyl)-1H-imidazole: Similar to the indole derivative, this compound has an imidazole ring.

Uniqueness

5-(1-((4-Methoxyphenyl)sulfonyl)-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole is unique due to its combination of a thiazole ring, a pyrazole ring, and a sulfonyl group This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds mentioned above

Properties

IUPAC Name

5-[1-(4-methoxyphenyl)sulfonylpyrazol-3-yl]-2-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S2/c1-25-15-7-9-16(10-8-15)27(23,24)22-12-11-17(21-22)18-13-20-19(26-18)14-5-3-2-4-6-14/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRVPYKQWIRPDDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=N2)C3=CN=C(S3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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